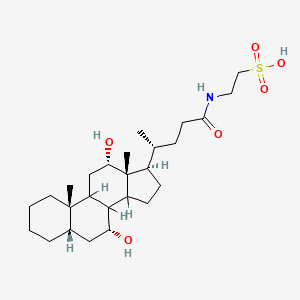

Tauro-7,12-dihydroxycholanic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

5571-91-5 |

|---|---|

Formule moléculaire |

C26H45NO6S |

Poids moléculaire |

499.7 g/mol |

Nom IUPAC |

2-[[(4R)-4-[(5S,7R,10S,12S,13R,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(7-10-23(30)27-12-13-34(31,32)33)18-8-9-19-24-20(15-22(29)26(18,19)3)25(2)11-5-4-6-17(25)14-21(24)28/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19?,20?,21-,22+,24?,25+,26-/m1/s1 |

Clé InChI |

BMWSFHZBPQDIQC-ABFCIMNRSA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |

SMILES isomérique |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |

SMILES canonique |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |

Synonymes |

tauro-7 alpha,12 alpha-dihydroxy-5 beta-cholanic acid tauro-7,12-dihydroxycholanic acid |

Origine du produit |

United States |

Hepatic Biosynthesis and Primary Metabolism of Tauro 7,12 Dihydroxycholanic Acid Precursors

Sinusoidal Uptake Transporters (e.g., Na+-dependent Taurocholate Cotransport Peptide (NTCP), Organic Anion Transporting Polypeptides (OATPs))

The initial step in the hepatic clearance of tauro-7,12-dihydroxycholanic acid from the portal blood is its uptake into hepatocytes across the sinusoidal membrane. This process is primarily mediated by two families of transport proteins: the Na+-dependent Taurocholate Cotransport Peptide (NTCP) and the Organic Anion Transporting Polypeptides (OATPs). nih.govresearchgate.net

Na+-dependent Taurocholate Cotransport Peptide (NTCP) , also known as SLC10A1, is a key transporter responsible for the sodium-dependent uptake of conjugated bile acids, including taurochenodeoxycholic acid. nih.gov It exhibits a high affinity for these molecules and is considered the major contributor to their hepatic uptake. nih.govresearchgate.net

Organic Anion Transporting Polypeptides (OATPs) are a family of sodium-independent transporters that also participate in the uptake of bile acids. researchgate.netnih.gov While they have a broader substrate specificity compared to NTCP, certain OATP isoforms, such as OATP1B1 and OATP1B3, play a significant role in the hepatic uptake of conjugated bile acids. nih.gov Studies have shown that OATPs can compensate for NTCP function, highlighting their importance in maintaining bile acid homeostasis. nih.gov

The following table details the key sinusoidal uptake transporters for this compound.

| Transporter | Gene Name | Driving Force | Primary Substrates |

| NTCP | SLC10A1 | Sodium Gradient | Conjugated bile acids (e.g., taurochenodeoxycholic acid) |

| OATP1B1 | SLCO1B1 | Ion Gradient Independent | Conjugated and unconjugated bile acids, other organic anions |

| OATP1B3 | SLCO1B3 | Ion Gradient Independent | Conjugated bile acids, various endogenous and xenobiotic compounds |

Canalicular Secretion Pumps (e.g., Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 2 (MRP2))

Following its uptake into the hepatocyte, this compound is transported across the canalicular membrane into the bile. This is an active, ATP-dependent process mediated by specific export pumps.

The Multidrug Resistance-associated Protein 2 (MRP2) , also known as ABCC2, is another important canalicular transporter. nih.govevotec.com While its primary substrates are often glucuronidated and sulfated compounds, MRP2 can also mediate the transport of some bile acids, particularly sulfated and glucuronidated forms. nih.govnih.gov It can play a compensatory role in bile acid secretion, especially under cholestatic conditions. evotec.com

Research using membrane vesicles has helped to characterize the transport kinetics of these pumps. For instance, studies have determined the Michaelis constant (Km) for the transport of various bile acid derivatives, providing insights into the affinity of these transporters for their substrates. nih.gov

The table below outlines the primary canalicular secretion pumps for this compound.

| Transporter | Gene Name | Function | Key Substrates |

| BSEP | ABCB11 | ATP-dependent export of monovalent bile salts | Taurochenodeoxycholic acid, other conjugated bile acids |

| MRP2 | ABCC2 | ATP-dependent export of organic anions | Sulfated and glucuronidated bile acids, other conjugates |

Enterohepatic Circulation and Gut Microbiota Mediated Biotransformation of Tauro 7,12 Dihydroxycholanic Acid

Mechanisms of Enterohepatic Recirculation of Bile Acids

The enterohepatic circulation is a highly efficient process that ensures the conservation of the body's bile acid pool. nih.govwikipedia.org This process involves the secretion of bile acids from the liver into the small intestine and their subsequent reabsorption and return to the liver. nih.govwikipedia.org For conjugated bile acids like TDCA, this recirculation is primarily an active process.

After being synthesized in the liver and stored in the gallbladder, bile acids are released into the duodenum upon food intake. wikipedia.orgnih.gov As they travel down the small intestine, the majority of conjugated bile acids, including TDCA, are actively taken up in the terminal ileum by the Apical Sodium-Dependent Bile Acid Transporter (ASBT). wikipedia.orgnih.gov These reabsorbed bile acids are then transported back to the liver via the portal vein, where they are efficiently extracted from the blood by hepatocytes for resecretion into bile. nih.govwikipedia.org This cycle can repeat several times a day, ensuring a constant supply of bile acids for digestive and signaling purposes. researchgate.net Only a small fraction, approximately 5%, of the bile acid pool escapes this recirculation and enters the large intestine, where it becomes a substrate for microbial metabolism. nih.govwikipedia.org

A variety of transport proteins are crucial for maintaining this circulation. Key transporters involved are detailed in the table below.

| Transporter | Location | Function in Enterohepatic Circulation |

| Bile Salt Export Pump (BSEP) | Canalicular membrane of hepatocytes | Secretes bile acids from the liver into the bile. |

| Apical Sodium-Dependent Bile Acid Transporter (ASBT) | Apical membrane of enterocytes in the terminal ileum | Actively reabsorbs conjugated bile acids from the intestinal lumen. wikipedia.orgnih.gov |

| Na+/Taurocholate Co-transporting Polypeptide (NTCP) | Basolateral membrane of hepatocytes | Takes up bile acids from the portal blood into the liver. |

| Organic Solute Transporter alpha-beta (OSTα-OSTβ) | Basolateral membrane of enterocytes | Exports reabsorbed bile acids from the enterocytes into the portal circulation. |

Microbial Modulations of Tauro-7,12-dihydroxycholanic acid Structure and Pool

The small percentage of TDCA and other bile acids that reach the colon are subject to extensive biotransformation by the gut microbiota. These modifications significantly alter the structure and signaling properties of the bile acid pool.

The initial and rate-limiting step in the microbial metabolism of conjugated bile acids like TDCA is deconjugation, a reaction catalyzed by bile salt hydrolases (BSH). nih.govnih.gov BSH enzymes break the amide bond linking the bile acid to its conjugated amino acid, in this case, taurine (B1682933). nih.govnih.gov This process yields the unconjugated secondary bile acid, deoxycholic acid (DCA), and a free taurine molecule. nih.govillinois.edu

BSH activity is widespread among various gut bacterial phyla, including Firmicutes, Bacteroidetes, Actinobacteria, and Proteobacteria. nih.govnih.gov Specific genera known to possess BSH activity include Lactobacillus, Clostridium, Bifidobacterium, and Bacteroides. nih.govnih.gov The deconjugation of TDCA is a crucial prerequisite for subsequent microbial modifications, as many bacterial enzymes can only act on unconjugated bile acids. nih.gov

Following deconjugation of a primary bile acid like taurocholic acid to cholic acid, a key microbial transformation is 7α-dehydroxylation. This multi-step enzymatic process, carried out by a specific consortium of gut bacteria, converts primary bile acids into secondary bile acids. nih.govfrontiersin.org For instance, cholic acid is converted to deoxycholic acid (DCA) through the removal of the 7α-hydroxyl group. illinois.edufrontiersin.org Since TDCA is the taurine conjugate of DCA, its formation is a direct result of the 7α-dehydroxylation of cholic acid followed by conjugation in the liver, or the deconjugation of taurocholic acid and subsequent 7α-dehydroxylation by gut bacteria. nih.govillinois.edu

The 7α-dehydroxylating activity is restricted to a small number of bacterial species, primarily within the Clostridium genus, such as Clostridium scindens. nih.govnih.gov These bacteria possess the bile acid-inducible (bai) gene cluster which encodes the enzymes necessary for this transformation. nih.govfrontiersin.org

Hydroxysteroid dehydrogenases (HSDs) are a class of bacterial enzymes that catalyze the reversible oxidation and epimerization of the hydroxyl groups on the steroid nucleus of bile acids. researchgate.net These enzymes are regio- and stereospecific, acting on specific hydroxyl groups (e.g., at the C-3, C-7, or C-12 position) and their orientation (α or β). nih.gov

While the primary formation of DCA (the unconjugated form of TDCA) is through 7α-dehydroxylation, HSDs can further modify the bile acid pool. For example, 12α-HSDH can act on deoxycholic acid. researchgate.net The interconversion of hydroxyl groups by HSDs can alter the hydrophobicity, toxicity, and receptor-binding affinity of bile acids, thereby modulating their signaling functions. nih.gov

| HSD Enzyme | Function | Example of Microbial Source |

| 3α-HSDH | Oxidation/reduction at the C-3 position. | Clostridium perfringens, Peptostreptococcus, Pseudomonas researchgate.net |

| 7α-HSDH | Oxidation/reduction at the C-7 position. | Escherichia coli, Bacteroides fragilis |

| 7β-HSDH | Oxidation/reduction at the C-7 position. | Involved in the formation of ursodeoxycholic acid. |

| 12α-HSDH | Oxidation/reduction at the C-12 position. | Can convert deoxycholic acid to 12-oxo-lithocholic acid. researchgate.net |

The metabolism of TDCA is dependent on a succession of microbial activities. Initially, BSH-producing bacteria deconjugate TDCA to DCA. Subsequently, other bacteria can further modify DCA.

Bacteroides : This genus is known to possess BSH activity, contributing to the initial deconjugation of TDCA. nih.govnih.gov

Clostridium : Species within this genus, particularly Clostridium scindens, are the primary bacteria responsible for the 7α-dehydroxylation that leads to the formation of DCA, the precursor of TDCA. nih.govnih.gov

Lactobacillus and Bifidobacterium : These genera are well-known for their BSH activity, playing a role in the deconjugation of TDCA and other conjugated bile acids. nih.govnih.gov

Prevotellaceae : A reduction in this family has been linked to decreased levels of TDCA in a mouse model of cancer cachexia, suggesting a role in its metabolic pathway. nih.gov

Reciprocal Interactions between this compound and Gut Microbiota Composition

The relationship between bile acids and the gut microbiota is bidirectional. nih.gov Just as microbes metabolize TDCA, this bile acid can, in turn, influence the composition and function of the gut microbial community.

Bile acids, including TDCA, possess antimicrobial properties due to their detergent-like ability to disrupt bacterial cell membranes. nih.govnih.gov This allows them to shape the gut microbiota by inhibiting the growth of susceptible bacteria and selecting for more resistant species. The composition of the bile acid pool, therefore, exerts a selective pressure on the gut microbiome. nih.gov For example, studies have shown that the administration of certain bile acids can alter the relative abundance of different bacterial phyla, such as the ratio of Firmicutes to Bacteroidetes. researchgate.net In a study on weaned piglets, tauroursodeoxycholic acid (a related bile acid) supplementation was found to increase the relative abundance of Parabacteroides and Mucispirillum while decreasing Streptococcus and Treponema 2 at the genus level. nih.gov

Conversely, alterations in the gut microbiota, a state known as dysbiosis, can lead to changes in the bile acid pool, including the levels of TDCA. nih.gov This can have significant consequences for host physiology, as bile acids are not only digestive aids but also important signaling molecules that regulate various metabolic pathways. nih.govnih.gov

Molecular Mechanisms and Cellular Signaling Mediated by Tauro 7,12 Dihydroxycholanic Acid

Nuclear Receptor Modulation by Tauro-7,12-dihydroxycholanic acid and its Metabolites

TDCA and its unconjugated form, deoxycholic acid (DCA), interact with several members of the nuclear receptor superfamily. These ligand-activated transcription factors directly influence the expression of genes involved in metabolism, detoxification, and inflammation.

Farnesoid X Receptor (FXR) Binding and Transcriptional Regulation

The Farnesoid X Receptor (FXR), also known as the bile acid receptor, is a key regulator of bile acid, lipid, and glucose homeostasis. wikipedia.orgnih.gov Bile acids are the natural ligands for FXR, and their binding initiates a cascade of transcriptional events. nih.govnih.gov Deoxycholic acid (DCA), the precursor to TDCA, is a known FXR agonist. nih.gov

Upon activation by a bile acid ligand like DCA, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). wikipedia.orgnih.gov This complex then binds to specific DNA sequences called FXR-response elements (FXREs) in the promoter regions of target genes, thereby controlling their transcription. nih.gov

A primary function of FXR activation is the suppression of bile acid synthesis from cholesterol in the liver, forming a negative feedback loop. wikipedia.org This is achieved primarily through the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. wikipedia.org SHP, in turn, inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. wikipedia.org FXR activation can also induce the expression of genes involved in the transport and detoxification of bile acids, such as UGT2B4. nih.gov

Table 1: Key Genes Regulated by FXR Activation

| Gene | Function | Effect of FXR Activation |

| SHP (Small Heterodimer Partner) | Inhibits CYP7A1 transcription | Induction |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Repression (via SHP) |

| FGF19 (Fibroblast Growth Factor 19) | Endocrine hormone that inhibits CYP7A1 | Induction |

| UGT2B4 (UDP Glucuronosyltransferase 2B4) | Detoxification of bile acids | Induction |

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Cross-talk

The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are nuclear receptors well-known for their roles as xenosensors that regulate the metabolism and elimination of foreign substances, including drugs. nih.govnih.gov There is significant cross-talk between these receptors and bile acid signaling pathways. Bile acids can function as ligands for both PXR and CAR, integrating their own metabolism with the broader detoxification systems of the body. researchgate.net

Activation of PXR and CAR by ligands leads to their heterodimerization with RXR and subsequent binding to response elements on target genes. nih.gov This typically results in the transcriptional activation of Phase I and Phase II drug-metabolizing enzymes (e.g., Cytochrome P450s like CYP3A) and drug transporters. nih.govnih.gov This overlap in function establishes a coordinated response to both endogenous (bile acids) and exogenous (xenobiotics) chemical signals, ensuring efficient detoxification and protection against cellular stress. nih.gov The activation of these receptors by bile acids demonstrates their role beyond simple xenobiotic response, positioning them as crucial players in endobiotic functions and energy homeostasis. researchgate.net

Vitamin D Receptor (VDR) Interactions

The Vitamin D Receptor (VDR) is another nuclear receptor that has been identified as a sensor for secondary bile acids. elsevierpure.comnih.gov Specifically, deoxycholic acid (DCA) and lithocholic acid (LCA) are recognized as VDR ligands. elsevierpure.comnih.gov While the affinity of these bile acids for VDR is lower than that of its classical ligand, 1α,25-dihydroxyvitamin D3, they are capable of activating the receptor and eliciting a biological response. elsevierpure.com

Research has shown that the activation of VDR by DCA is functionally significant. In one study, DCA treatment of hematopoietic stem and progenitor cells led to an increase in granulocyte-monocyte progenitors (GMPs), a process that was dependent on VDR. nih.gov Single-cell RNA sequencing revealed that DCA, through VDR, upregulated genes associated with myeloid differentiation and proliferation in these progenitor cells. nih.gov A key downstream effect of VDR activation by bile acids is the induction of the cytochrome P450 enzyme CYP3A, which is crucial for detoxifying toxic bile acids like LCA in the intestine and liver. elsevierpure.comnih.gov This establishes a feed-forward catabolic pathway where a toxic bile acid induces its own detoxification mechanism via VDR. elsevierpure.com

G-Protein Coupled Receptor (GPCR) Activation by this compound

In addition to entering the cell to activate nuclear receptors, TDCA can signal from the cell surface by binding to G-protein coupled receptors (GPCRs). This mode of action initiates rapid, non-genomic signaling cascades that complement the slower, transcription-based effects of nuclear receptor activation.

TGR5 (GPBAR1) Signaling Cascades

The Takeda G-protein coupled receptor 5 (TGR5), also known as GPBAR1, is a well-established cell surface receptor for bile acids. ingentaconnect.comresearchgate.net Secondary bile acids, including deoxycholic acid and its taurine (B1682933) conjugate, are potent agonists of TGR5. researchgate.netmdpi.com

Binding of a ligand like TDCA to TGR5 typically activates the Gsα subunit of its associated heterotrimeric G-protein. mdpi.com This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). mdpi.comnih.gov The resulting increase in intracellular cAMP acts as a second messenger, activating downstream effectors, most notably Protein Kinase A (PKA). mdpi.comnih.gov The TGR5-cAMP-PKA signaling axis is involved in a wide range of physiological processes, including the inhibition of inflammatory responses and the regulation of energy metabolism. mdpi.comnih.gov Studies using TGR5 agonists have demonstrated that this pathway can lead to the stimulus-secretion coupling in pancreatic β-cells and reduce endoplasmic reticulum stress. nih.govnih.gov

Table 2: TGR5 Signaling Cascade

| Step | Molecule/Process | Description |

| 1. Ligand Binding | This compound | Binds to the extracellular domain of TGR5. |

| 2. G-Protein Activation | Gsα subunit | Dissociates from the Gβγ subunit. |

| 3. Enzyme Activation | Adenylyl Cyclase | Catalyzes the conversion of ATP to cAMP. |

| 4. Second Messenger | Cyclic AMP (cAMP) | Levels increase within the cell. |

| 5. Kinase Activation | Protein Kinase A (PKA) | Activated by cAMP, leading to phosphorylation of target proteins. |

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Engagement

Recent evidence has uncovered a link between conjugated bile acids and the Sphingosine-1-Phosphate Receptor 2 (S1PR2), another GPCR. Studies have specifically shown that Taurocholic acid (TCA), a related conjugated bile acid, activates S1PR2 in hepatocytes. nih.gov This activation triggers downstream signaling through the ERK1/2 and AKT pathways. nih.gov Furthermore, research indicates that deoxycholic acid (DCA), the unconjugated form of TDCA, can promote pro-tumorigenic effects such as invasive growth, which are mediated through S1PR2 and its downstream effector YAP (Yes-associated protein). nih.govresearchgate.net

In studies on hepatic stellate cells, TCA-induced activation of S1PR2 was shown to stimulate the p38 MAPK/YAP signaling pathway, which plays a crucial role in the activation of these cells during liver fibrosis. nih.gov The inhibition of S1PR2 blocked the pro-fibrotic effects of TCA. nih.gov While direct studies on this compound are less common, the established roles of its unconjugated form (DCA) and the structurally similar TCA in activating S1PR2 suggest that TDCA may engage similar signaling pathways to influence cell proliferation, inflammation, and fibrosis. nih.govnih.gov

Intracellular Signaling Pathways Modulated by this compound (e.g., AMPK, PPARα, LDLR)

The influence of this compound on major metabolic signaling pathways is complex and often indirect, mediated through its interactions with broader cellular systems. While direct studies on its specific modulation of AMPK, PPARα, and LDLR are not extensively detailed in current literature, the effects of its parent compound, deoxycholic acid (DCA), and the general behavior of bile acids provide significant insights.

AMP-activated Protein Kinase (AMPK) Signaling: Direct evidence linking this compound to the AMPK pathway is not well established. However, its unconjugated form, DCA, is known to induce significant cellular stress and activate various signaling cascades, such as the EGFR-MAPK pathway, through mechanisms involving intracellular calcium signaling. nih.gov In a broader context, other gut-derived metabolites, like the short-chain fatty acid butyrate, are known to protect the intestinal barrier by activating the AMPK signaling pathway. frontiersin.org Given that bile acids and other microbial metabolites collectively influence cellular energy status, an indirect role for this compound in modulating AMPK activity under specific metabolic conditions is plausible, though it remains to be directly demonstrated.

Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling: PPARα is a nuclear receptor that acts as a key dietary lipid sensor, primarily expressed in tissues with high fatty acid oxidation rates. nih.govnih.govnih.gov While some bile acids can function as ligands for nuclear receptors, a direct activating relationship between this compound and PPARα has not been clearly defined. PPARα activation typically leads to the upregulation of genes involved in fatty acid oxidation. nih.gov The signaling effects of bile acids are often mediated by other nuclear receptors like the farnesoid X receptor (FXR), which in turn can influence broad metabolic networks that may intersect with PPARα-regulated pathways. nih.gov

Low-Density Lipoprotein Receptor (LDLR) Regulation: Bile acids are central to cholesterol homeostasis, a process in which the LDLR plays a critical role by clearing LDL from circulation. nih.gov The regulation of LDLR is intricate, involving transcriptional control by sterol regulatory element-binding protein 2 (SREBP-2) and post-translational degradation pathways. nih.govahajournals.org Bile acid signaling can influence LDLR expression. For instance, activation of the primary bile acid receptor FXR has been shown to increase both mRNA and protein levels of LDLR in the liver. ahajournals.org Therefore, the effect of this compound on LDLR is likely indirect, occurring through the activation of receptors like FXR which then modulate the transcription or stability of LDLR mRNA. ahajournals.org Studies with other secondary bile acids, such as hyodeoxycholic acid, have demonstrated an ability to decrease VLDL/IDL/LDL cholesterol levels and reduce intestinal cholesterol absorption in LDLR-knockout mice. nih.gov

Structural-Activity Relationships (SAR) in this compound and its Derivatives

The biological activity of this compound is intrinsically linked to its three-dimensional structure. The specific arrangement of its hydroxyl groups, the nature of its steroid core, and the presence of the taurine conjugate collectively determine its ability to interact with cellular receptors and transporters.

The number, position, and stereochemistry (α or β orientation) of hydroxyl groups on the steroid nucleus are paramount in defining the biological and physicochemical properties of a bile acid. nih.gov In common mammalian bile acids, the hydroxyl groups at positions C-3, C-7, and C-12 are typically in the alpha (α) configuration, facing the concave side of the molecule. pnas.org

The presence of the 7α- and 12α-hydroxyl groups in this compound is a direct result of its synthesis from a primary bile acid precursor. youtube.com Research has shown that the stereochemistry at these positions is not interchangeable. For instance, the epimerization (a change in stereochemistry) of a hydroxyl group from α to β can drastically alter a bile acid's function. nih.gov Studies on mice lacking the enzyme responsible for establishing the correct 3α-hydroxyl stereochemistry revealed that the resulting 3β-hydroxy bile acids were unable to effectively activate FXR, leading to a failure in the negative feedback regulation of bile acid synthesis. pnas.org This underscores that the precise spatial arrangement of these functional groups is essential for proper receptor activation and physiological function.

Table 1: Impact of Hydroxyl Group Characteristics on Bile Acid Properties

| Structural Feature | Impact on Biological Activity & Properties | Supporting Findings |

| Stereochemistry (α vs. β) | The α-configuration of hydroxyl groups is crucial for proper receptor activation. Altering the stereochemistry to β can impair or abolish the ability to activate nuclear receptors like FXR. pnas.org | Mice with a disrupted Hsd3b7 gene produce 3β-hydroxy bile acids instead of 3α-hydroxy bile acids, leading to a failure of FXR-mediated feedback repression of bile acid synthesis. pnas.org |

| Position (C-3, C-7, C-12) | The specific location of hydroxyl groups determines the molecule's overall hydrophilicity and its classification as a primary or secondary bile acid. The 7α- and 12α-hydroxyl groups are characteristic of cholic acid-derived bile acids. nih.govnih.gov | Enzymatic assays using specific hydroxysteroid dehydrogenases (HSDHs) can distinguish and quantify bile acids based on the presence of 3α-, 7α-, and 12α-OH groups. nih.gov |

| Number of OH Groups | The number of hydroxyl groups directly correlates with the hydrophilicity of the bile acid. Tri-hydroxylated bile acids (e.g., cholic acid) are more hydrophilic than di-hydroxylated (e.g., deoxycholic acid) and mono-hydroxylated (e.g., lithocholic acid) bile acids. | The presence of hydroxyl groups confers unique physicochemical characteristics that are foundational to their biological roles and applications in materials science. nih.gov |

The conjugation of the bile acid's C-24 carboxyl group with the amino acid taurine is a critical modification that profoundly alters its physicochemical properties and biological activity. This process is catalyzed by bile acid-CoA:amino acid N-acyltransferase in the liver.

Conjugation with taurine significantly increases the polarity and water solubility of the bile acid. wikipedia.org This change lowers the pKa of the molecule, ensuring it is fully ionized at physiological pH. As a result, the taurine-conjugated form, this compound, cannot easily cross cell membranes via passive diffusion. Its movement into and out of cells becomes dependent on specific transport proteins, such as the apical sodium-dependent bile acid transporter (ASBT) for uptake and the organic solute transporter (OSTα/β) for efflux. nih.gov

This change in transport mechanism directly impacts cellular permeability and bioavailability. Furthermore, taurine conjugation alters receptor specificity. For example, while both conjugated and unconjugated bile acids can activate the G protein-coupled receptor TGR5, taurine conjugation has been shown to increase the binding affinity for this receptor. nih.gov Taurine-conjugated bile acids are also known ligands for other receptors, such as the sphingosine-1-phosphate receptor 2 (S1PR2). nih.gov

Table 2: Comparison of Unconjugated vs. Taurine-Conjugated Dihydroxycholanic Acid

| Property | Unconjugated (Deoxycholic Acid) | Taurine-Conjugated (this compound) |

| Cellular Permeability | Higher passive diffusion across cell membranes. | Lower passive diffusion; movement is primarily mediated by specific transporters (e.g., ASBT, OSTα/β). nih.gov |

| Polarity / Solubility | Less polar, lower water solubility. | More polar, higher water solubility, fully ionized at physiological pH. wikipedia.org |

| Receptor Specificity | Activates nuclear receptors like FXR and VDR. nih.gov Can perturb membranes to activate signaling. nih.gov | Shows increased affinity for the membrane receptor TGR5. nih.gov Acts as a ligand for S1PR2. nih.gov |

| Primary Transport Mechanism | Can undergo passive diffusion in addition to active transport. | Reliant on active transport systems. nih.gov |

Physiological Roles of Tauro 7,12 Dihydroxycholanic Acid: Mechanistic Investigations

Interplay with Lipid and Glucose Metabolism

Tauro-7,12-dihydroxycholanic acid and related compounds are integral signaling molecules that extend their influence to the metabolism of triglycerides and glucose, primarily through interactions with nuclear and cell surface receptors like the Farnesoid X receptor (FXR) and TGR5.

The liver is a central hub for the synthesis and secretion of triglycerides, a process that is often dysregulated in metabolic diseases. nih.gov Research indicates that 12α-hydroxylated bile acids, the class to which this compound belongs, are critical for the normal regulation of hepatic and plasma triglyceride levels. nih.gov

In mouse models where the production of 12α-hydroxylated bile acids was impaired, there was a corresponding increase in hepatic and plasma triglycerides. nih.gov This dyslipidemia could be corrected by the administration of GW4064, a pharmacological activator of the FXR receptor. nih.gov This finding demonstrates that the activation of FXR by bile acids like TDCA is a key mechanism for controlling hepatic triglyceride metabolism.

While direct studies on this compound are less common, extensive research on other taurine-conjugated bile acids reveals their profound effects on glucose metabolism. These effects are largely mediated through the activation of FXR and the G protein-coupled bile acid receptor, TGR5. nih.gov

For instance, long-term supplementation with taurocholic acid (TCA) in a diabetic rat model was shown to improve glucose tolerance, enhance insulin (B600854) and GLP-1 secretion, and increase insulin sensitivity. nih.gov Similarly, tauroursodeoxycholic acid (TUDCA) has been demonstrated to improve glucose homeostasis in mice. nih.govresearchgate.net Mechanistic studies suggest TUDCA may function as a direct agonist for the insulin receptor, thereby activating downstream signaling pathways like AKT, which contributes to its beneficial metabolic effects. nih.govresearchgate.net TUDCA also activates the TGR5 receptor, which can stimulate the protein kinase A (PKA) pathway. nih.govresearchgate.net These findings in closely related bile acids suggest that TDCA likely shares the ability to modulate glucose homeostasis through these receptor-mediated pathways.

The table below outlines the observed effects of related taurine-conjugated bile acids on glucose metabolism.

| Bile Acid | Key Findings | Proposed Mechanism(s) | Experimental Model | Citation |

| Taurocholic acid (TCA) | Improved glucose tolerance, increased insulin & GLP-1 secretion | FXR and TGR5 activation | Diabetic Rats | nih.gov |

| Tauroursodeoxycholic acid (TUDCA) | Improved glucose tolerance and insulin sensitivity | Insulin Receptor (IR) agonism, TGR5 activation | HFD-Obese Mice, AD Model Mice | nih.govresearchgate.netresearchgate.net |

Immune System Modulation and Anti-inflammatory Mechanisms in Experimental Models

Bile acids are increasingly recognized for their ability to modulate inflammatory responses and regulate immune function. Studies on taurochenodeoxycholic acid (TCDCA), another dihydroxy bile acid, provide significant insight into these mechanisms. In experimental models using fibroblast-like synoviocytes from rats with adjuvant-induced arthritis, TCDCA demonstrated clear anti-inflammatory and immunoregulatory effects. nih.gov

The mechanism of action involves multiple signaling pathways. TCDCA was found to exert its effects through both the glucocorticoid receptor (GR) mediated genomic pathway and the TGR5-mediated AC-cAMP-PKA signaling pathway. nih.gov Transcriptome analysis revealed that TCDCA treatment significantly altered the expression of genes associated with inflammation and immunity. For example, TCDCA increased the expression of Glutathione peroxidase 3 (GPX3), a gene whose expression is decreased during systemic inflammatory responses, and Serine/arginine-rich splicing factor-9 (SRSF9), which can up-regulate the expression of the anti-inflammatory GR. nih.gov These findings highlight a complex, multi-pathway mechanism by which dihydroxy bile acids can quell inflammation.

Crosstalk within the Gut-Immune Axis

The interplay between bile acids and the immune system, particularly within the gut, is a critical area of research. While specific studies on this compound are lacking, investigations into the broader class of taurine-conjugated bile acids reveal a significant immunomodulatory capacity. These molecules act as signaling entities that can influence both innate and adaptive immune responses.

The gut microbiota plays a pivotal role in transforming primary bile acids, synthesized in the liver, into secondary bile acids. This biotransformation is crucial as it generates a diverse pool of bile acids with distinct signaling properties. For instance, the metabolism of taurocholic acid by gut microbes can give rise to various secondary bile acids that are implicated in modulating immune homeostasis. nih.gov The composition of the gut microbiota, which can be influenced by factors such as diet, directly impacts the profile of these secondary bile acids. nih.gov Diets high in animal protein tend to favor taurine (B1682933) conjugation of bile acids. nih.gov

The immunomodulatory effects of taurine-conjugated bile acids are often mediated through specific receptors expressed on immune cells. One such key receptor is the Takeda G protein-coupled receptor 5 (TGR5). Taurine-conjugated bile acids are known to be potent activators of the TGR5 pathway, more so than their unconjugated or glycine-conjugated counterparts. metabolomicsworkbench.org Activation of TGR5 on various immune cells can lead to downstream signaling cascades that regulate inflammatory responses.

Attenuation of Inflammatory Responses at the Cellular Level

Building on the concept of gut-immune crosstalk, specific taurine-conjugated bile acids have demonstrated direct anti-inflammatory effects at the cellular level. Research on taurodeoxycholic acid (TDCA) has shown that it can modulate the activity of key inflammatory cells. For example, TDCA has been found to increase the number of myeloid-derived suppressor cells (MDSCs), a population of immune cells known for their ability to suppress T-cell responses and ameliorate excessive inflammation. metabolomicsworkbench.orgmetabolomicsworkbench.org

The anti-inflammatory actions of TDCA are multifaceted. Proteogenomic analysis has revealed that TDCA can influence chromatin silencing and alternative splicing in MDSCs, leading to an increased expression of anti-inflammatory molecules and a decreased expression of pro-inflammatory mediators. metabolomicsworkbench.orgmetabolomicsworkbench.org Furthermore, TDCA can negatively modulate the NF-κB signaling pathway, a central regulator of inflammation, through TGR5 activation. metabolomicsworkbench.org

Another related compound, tauroursodeoxycholic acid (TUDCA), has also been shown to possess significant anti-inflammatory properties. nih.gov TUDCA can reduce the activation of microglia, the resident immune cells of the central nervous system, and decrease the production of pro-inflammatory cytokines. nih.gov It can also modulate the transforming growth factor β (TGF-β) pathway, which plays a crucial role in resolving inflammation and promoting tissue repair. nih.gov While these findings pertain to TDCA and TUDCA, they suggest that this compound may share similar anti-inflammatory potential due to its structural similarities.

Contribution to Gut-Brain Axis Signaling and Neurobiological Functions

The gut-brain axis is a bidirectional communication network that links the gastrointestinal tract and the central nervous system. Bile acids have emerged as important signaling molecules within this axis. chemsrc.com While direct evidence for the role of this compound in neurobiological functions is scarce, studies on related taurine-conjugated bile acids, particularly TUDCA, have provided significant insights.

TUDCA has been extensively investigated for its neuroprotective effects in various models of neurodegenerative diseases. A key aspect of its neuroprotective action is its ability to cross the blood-brain barrier. Once in the central nervous system, TUDCA exerts its effects through multiple mechanisms. It has been shown to have anti-apoptotic (anti-cell death) properties, reduce oxidative stress, and act as a chemical chaperone to ensure the correct folding of proteins, a process that is often disrupted in neurodegenerative conditions.

Furthermore, TUDCA has been shown to enhance the proliferation and self-renewal of neural stem cells and promote early neurogenesis in adult animal models. At the synaptic level, TUDCA may contribute to the restoration of synaptic function, suggesting a role beyond just neuronal survival. Given that dysregulation of the gut microbiome-brain axis has been associated with neurodegenerative conditions, the potential for bile acids like this compound to modulate this axis is an area of growing interest.

Role in Energy Metabolism and Thermogenesis Regulation

Taurine-conjugated bile acids can influence metabolism through the activation of receptors such as TGR5 and farnesoid X receptor (FXR). For instance, taurocholic acid (TCA) has been shown to regulate bile acid metabolism and reduce hepatic lipid accumulation by activating both TGR5 and FXR signaling pathways. The activation of TGR5 in brown adipose tissue and skeletal muscle is known to increase energy expenditure through the induction of the uncoupling protein 1 (UCP1), a key molecule in thermogenesis.

Studies on TUDCA have demonstrated its ability to improve conditions like nonalcoholic fatty liver disease (NAFLD) by regulating gut microbiota and bile acid metabolism. TUDCA treatment has been associated with reduced obesity and hepatic lipid buildup. In the context of hyperlipidemia, TUDCA has been shown to lower total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. These metabolic benefits are often linked to the modulation of lipid and glucose metabolism pathways. While direct evidence is needed, the structural characteristics of this compound suggest it could participate in similar metabolic regulatory networks.

Pathophysiological Contributions of Tauro 7,12 Dihydroxycholanic Acid Dysregulation: Insights from Disease Models

Mechanisms in Cholestatic Liver Diseases (In vitro and animal models)

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids within the liver and subsequent cellular damage. While specific studies on the mechanisms of Tauro-7,12-dihydroxycholanic acid in cholestasis are not extensively available, research on related conjugated bile acids, such as taurocholic acid, provides a framework for its potential actions.

In animal models of cholestasis, the accumulation of hydrophobic bile acids is a key driver of liver injury. It is hypothesized that dysregulation of this compound could contribute to this toxic milieu. In a mouse model of nonalcoholic steatohepatitis-hepatocellular carcinoma (NASH-HCC), the intrahepatic retention of hydrophobic bile acids, including taurocholate (TCA), was significantly increased. nih.gov This accumulation was associated with the downregulation of bile acid transporters like the bile salt export pump (BSEP), leading to cholestatic liver injury. nih.gov

Furthermore, studies on taurocholic acid have shown that it can induce biliary damage and liver fibrosis. nih.gov Feeding taurocholic acid to mice resulted in increased liver inflammation and fibrosis, suggesting that elevated levels of certain conjugated bile acids can be pathogenic in the context of cholestasis. nih.gov While these findings are not specific to this compound, they highlight the potential for this compound to contribute to cholestatic liver injury through similar mechanisms if its intrahepatic concentrations become pathologically elevated.

Table 1: Potential Mechanisms of this compound in Cholestatic Liver Disease Models (Inferred from related compounds)

| Mechanism | Observed Effect in Models (with related compounds) | Potential Implication for this compound |

| Bile Acid Transporter Dysregulation | Downregulation of BSEP leading to intrahepatic bile acid accumulation. nih.gov | Could contribute to cholestatic injury if its efflux is impaired. |

| Induction of Inflammation and Fibrosis | Increased expression of inflammatory and fibrotic markers. nih.gov | May promote liver damage if present at high concentrations. |

| Biliary Damage | Direct toxic effects on cholangiocytes. | Potential to contribute to the destruction of bile ducts. |

Involvement in Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH) Development in Preclinical Models

NAFLD and its progressive form, NASH, are closely linked to metabolic dysfunction and are characterized by hepatic steatosis, inflammation, and fibrosis. The role of bile acids in NAFLD/NASH is complex, with different bile acids exhibiting either protective or pathogenic effects.

The accumulation of lipids in hepatocytes is a hallmark of NAFLD. Lipophagy, the selective autophagic degradation of intracellular lipid droplets, is a crucial process for maintaining lipid homeostasis in the liver. Dysregulation of lipophagy is implicated in the pathogenesis of NAFLD. imrpress.comnih.gov

While direct evidence for this compound in modulating lipophagy is scarce, studies on other bile acid species suggest a potential role. For instance, certain bile acids can influence signaling pathways that regulate autophagy, such as the mTOR pathway. nih.gov It is plausible that alterations in the levels of this compound could impact these pathways, thereby affecting the efficiency of lipophagy and contributing to hepatic lipid accumulation. Research has shown that extensive studies have found that inhibition of lipophagy exacerbates hepatic lipid accumulation. nih.gov

The progression from simple steatosis to NASH is marked by the onset of hepatic inflammation and the subsequent activation of fibrogenic pathways. In a mouse model of NASH-HCC induced by a high-fat diet, a significant increase in hepatic levels of hydrophobic bile acids, including taurocholate, was observed. nih.gov This increase was associated with hepatic inflammation, fibrosis, and apoptosis. nih.gov The study suggests that the retention of such bile acids in the liver can promote liver tumorigenesis by stimulating cell death and turnover. nih.gov

Given its structural similarity, dysregulation of this compound could potentially contribute to hepatic inflammation and fibrosis through similar mechanisms. These may include the activation of pro-inflammatory signaling pathways and the direct activation of hepatic stellate cells, the primary fibrogenic cells in the liver.

Table 2: Potential Involvement of this compound in NAFLD/NASH Preclinical Models (Inferred from related compounds)

| Process | Observed Role of Related Bile Acids in Models | Potential Implication for this compound |

| Hepatic Lipid Accumulation | Inhibition of lipophagy exacerbates lipid accumulation. nih.gov | Dysregulation may impact lipophagy and contribute to steatosis. |

| Hepatic Inflammation | Increased levels of hydrophobic bile acids are associated with inflammation. nih.gov | Elevated levels could promote an inflammatory response in the liver. |

| Hepatic Fibrosis | Retention of hydrophobic bile acids is linked to fibrosis development. nih.gov | May contribute to the activation of fibrogenic pathways. |

Role in Inflammatory Bowel Diseases (IBD) Pathogenesis in Experimental Settings

The interplay between bile acids and the gut microbiota is crucial for intestinal health, and alterations in this axis have been implicated in the pathogenesis of IBD. In the intestine, primary bile acids can be metabolized by gut bacteria into secondary bile acids. nih.gov

In experimental models of colitis, a common model for IBD, alterations in bile acid metabolism are frequently observed. For instance, a rat model of colitis showed increased fecal excretion of bile acids and decreased expression of the apical sodium-dependent bile acid transporter (ASBT) in the ileum, indicating altered bile acid homeostasis. nih.gov While the specific role of this compound in IBD models has not been elucidated, it is plausible that its metabolism and signaling could be altered in the context of intestinal inflammation. The gut microbiota in IBD patients is known to be dysbiotic, which could lead to aberrant production of various bile acid species, potentially including those derived from this compound.

Associations with Metabolic Syndrome and Type 2 Diabetes Mellitus in Research Models

Metabolic syndrome and type 2 diabetes are characterized by insulin (B600854) resistance and dyslipidemia, conditions in which bile acids are known to play a significant regulatory role. Various animal models are utilized to study these conditions, including diet-induced obesity models and genetic models. nih.govnih.gov

Although direct associations between this compound and these metabolic disorders in research models are not well-documented, the broader family of bile acids is known to influence glucose and lipid metabolism through the activation of nuclear receptors like FXR and membrane receptors like TGR5. Dysregulation of bile acid profiles has been observed in animal models of diabetes and obesity. It is conceivable that altered levels or signaling of this compound could contribute to the metabolic dysregulation seen in these models, potentially by influencing insulin sensitivity, glucose production, or lipid metabolism.

Exploration in Other Disease Models (e.g., neurodegenerative conditions, cardiovascular disease mechanisms)

The influence of bile acids extends beyond the gastrointestinal and metabolic systems. Emerging research is exploring the role of bile acids in a variety of other conditions, including neurodegenerative and cardiovascular diseases. For example, the bile acid conjugate tauroursodeoxycholic acid (TUDCA) has demonstrated neuroprotective properties in animal models of neuropathologies. bohrium.com

While there is currently a lack of specific research exploring the role of this compound in models of neurodegenerative or cardiovascular diseases, the known neuroprotective and anti-inflammatory effects of other bile acids suggest that this is a potential area for future investigation. The ability of bile acids to cross the blood-brain barrier and modulate inflammatory pathways in the central nervous system opens up the possibility that dysregulation of specific bile acid species could contribute to the pathogenesis of these complex diseases.

Advanced Analytical Research Methodologies for Tauro 7,12 Dihydroxycholanic Acid

Chromatographic Separation Techniques for Quantitative and Qualitative Analysis

Chromatography is the cornerstone of bile acid analysis, providing the essential separation of complex mixtures from biological samples. The choice of technique depends on the specific analytical goals, such as comprehensive profiling versus targeted quantification.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) represent classical and powerful techniques for bile acid analysis. However, because bile acids, including Tauro-7,12-dihydroxycholanic acid, are non-volatile, they require chemical derivatization prior to analysis to increase their volatility and thermal stability. nih.gov This process typically involves hydrolysis of the taurine (B1682933) or glycine (B1666218) conjugate, followed by esterification of the carboxyl group (e.g., methylation) and acetylation of the hydroxyl groups.

A key application of this method has been the use of Tauro-7α,12α-dihydroxy-5β-cholanic acid itself as an internal standard in the GC analysis of bile acid methyl ester acetates. nih.gov The advantage of using this specific compound as an internal standard is that it accounts for the efficiency and potential variability of the initial hydrolysis step, a critical stage in the sample preparation process. nih.gov The entire procedure, from hydrolysis and derivatization to final analysis, is often monitored by complementary techniques like thin-layer chromatography to ensure accuracy. nih.gov

Table 1: Typical Stages in GC Analysis of Bile Acids ```html

| Stage | Description | Example Reagents/Conditions | Purpose |

|---|---|---|---|

| Hydrolysis | Cleavage of the amide bond to separate the taurine or glycine moiety from the steroid nucleus. | Enzymatic (e.g., cholylglycine hydrolase) or chemical (e.g., alkaline hydrolysis). | To analyze the unconjugated bile acid core. |

| Esterification | Conversion of the carboxylic acid group into an ester. | Diazomethane or methanolic HCl. | Increases volatility. |

| Acetylation | Conversion of hydroxyl groups into acetyl esters. | Acetic anhydride. | Increases volatility and thermal stability. |

| GC Separation | Separation of derivatized bile acids based on their boiling points and interaction with the stationary phase. | Capillary column (e.g., fused silica). | Qualitative and quantitative analysis. |

High-Performance Liquid Chromatography (HPLC) is a more direct approach that has become a universal method for determining bile acids in biological samples, as it often does not require the extensive derivatization steps needed for GC. oup.comHPLC methods are adept at separating complex mixtures of both conjugated and unconjugated bile acids.

nih.govnih.gov

Reversed-phase columns, particularly C18, are the most common stationary phases used for bile acid separation. sigmaaldrich.comThe separation is typically achieved using a mobile phase gradient of an aqueous buffer (often containing an acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. frontiersin.orgFor quantitative analysis, a related compound, Glyco-7α,12α-dihydroxy-5β-cholanic acid, has been successfully employed as an internal standard for the HPLC analysis of conjugated bile acids. nih.govFurthermore, an improved HPLC method specifically utilized Tauro-7α,12α-dihydroxy-5β-cholanic acid as an internal standard for measuring glycine and taurine conjugates.

nih.govTable 2: Example HPLC Conditions for Bile Acid Separation

Generated html Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically under 2 μm) compared to traditional HPLC. This results in significantly higher resolution, improved sensitivity, and much faster analysis times. acs.orgepa.govA complete profile of numerous bile acid species, including taurine conjugates like this compound, can often be achieved in a single run of 15 minutes or less.

oup.comacs.orgnih.gov

This high-throughput capability makes UPLC exceptionally valuable for large-scale metabolomics and clinical studies where many samples must be analyzed efficiently. epa.govThe enhanced resolution is also crucial for separating closely related bile acid isomers that may not be resolved by conventional HPLC. acs.orgMethods have been developed to quantify over 30 different bile acid species in a single 21-minute run from various biological matrices, including serum and tissue.

researchgate.net

Mass Spectrometry (MS) Based Detection and Structural Elucidation

While chromatography separates the components of a mixture, mass spectrometry (MS) provides highly sensitive detection and structural information based on the mass-to-charge ratio (m/z) of ionized molecules. The coupling of liquid chromatography with mass spectrometry is considered the gold standard for bile acid analysis.

mdpi.com

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the comprehensive analysis of the bile acid pool, a field known as bile acidomics. acs.orgimperial.ac.ukresearchgate.netIn this setup, the UPLC or HPLC system separates the bile acids, which are then ionized, typically using electrospray ionization (ESI) in negative ion mode.

researchgate.netnih.gov

For quantitative analysis, the most common approach is Multiple Reaction Monitoring (MRM). researchgate.netIn an MRM experiment, a specific parent ion (e.g., the [M-H]⁻ ion of this compound at m/z 498.3) is selected in the first mass spectrometer, fragmented through collision-induced dissociation (CID), and a specific fragment ion is monitored in the second mass spectrometer. nih.govTaurine-conjugated bile acids characteristically produce a fragment ion at m/z 80 from the cleavage of the taurine sulfonic acid group. nih.govnih.govThis high selectivity minimizes interference from other compounds in the sample matrix.

researchgate.netTable 3: Example LC-MS/MS Parameters for Taurine-Conjugated Dihydroxy Bile Acids

Generated html A significant challenge in bile acid analysis is the existence of numerous isomers—molecules with the same chemical formula and thus the same exact mass, but with different structural arrangements. nih.govFor example, this compound (an isomer of taurodeoxycholic acid) is isomeric with taurochenodeoxycholic acid and tauroursodeoxycholic acid. These compounds cannot be distinguished by mass alone.

sigmaaldrich.com

This is where the synergy between chromatography and mass spectrometry becomes indispensable. An Extracted Ion Chromatogram (EIC) is a graph generated by plotting the intensity of a single, specific m/z value over the chromatographic run time. researchgate.netmdpi.comWhile MS/MS fragmentation of these isomers can be very similar or identical using standard CID techniques, high-quality chromatographic separation can cause them to elute at different retention times. sciex.comBy generating an EIC for their shared m/z (e.g., 498.3 for taurine-conjugated dihydroxy bile acids), distinct peaks will appear at different times if the isomers have been successfully separated on the column. Therefore, the retention time provides the identity of the isomer, while the peak area in the EIC is used for quantification.

mdpi.com

Table of Compounds Mentioned

Compound Name Abbreviation Type This compound - Taurine-Conjugated Secondary Bile Acid Glyco-7,12-dihydroxycholanic acid - Glycine-Conjugated Secondary Bile Acid Taurochenodeoxycholic acid TCDCA Taurine-Conjugated Primary Bile Acid Tauroursodeoxycholic acid TUDCA Taurine-Conjugated Secondary Bile Acid Taurodeoxycholic acid TDCA Taurine-Conjugated Secondary Bile Acid Taurocholic acid TCA Taurine-Conjugated Primary Bile Acid Glycodeoxycholic acid GDCA Glycine-Conjugated Secondary Bile Acid Acetonitrile - Organic Solvent Methanol - Organic Solvent Formic Acid - Mobile Phase Additive

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of bile acids, including this compound. It provides critical insights into the compound's stereochemistry and conformational dynamics in solution, which are essential for understanding its biological function and interactions with receptors.

Detailed Research Findings:

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods used for the structural characterization of bile acids. The analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) allows for the unambiguous assignment of signals to specific protons and carbons within the molecule. For taurine-conjugated bile acids like this compound, NMR is instrumental in confirming the structure of the steroid nucleus, the stereochemistry of the hydroxyl groups, and the nature of the amino acid conjugate. nih.govnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive analysis. nih.gov Homonuclear (¹H-¹H) correlation spectroscopy (COSY) helps in identifying spin-spin coupled protons, tracing the proton network throughout the steroid backbone and the taurine moiety. Heteronuclear (¹H-¹³C) correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to assign the ¹³C signals by correlating them to their directly attached or long-range coupled protons, respectively. nih.gov

The stereochemical assignment, particularly of the hydroxyl groups at the C-7 and C-12 positions, is crucial. The chemical shifts and multiplicities of the protons attached to these carbons (H-7 and H-12) are sensitive to their orientation (α or β). For instance, in an aqueous environment, the signals of the taurine moiety's methylene (B1212753) protons can be distinctly observed, providing a clear signature of conjugation. nih.gov

Conformational analysis is often performed using Nuclear Overhauser Effect Spectroscopy (NOESY). This 2D NMR technique detects protons that are close in space, providing information about the three-dimensional structure and flexibility of the molecule in solution. By analyzing the cross-peaks in a NOESY spectrum, internuclear distances can be estimated, which helps in determining the predominant conformation of the steroid rings and the orientation of the taurine side chain.

The following table presents representative ¹H NMR spectral data for this compound (also known as Taurodeoxycholic acid) in water.

| Chemical Shift (ppm) | Intensity | Assignment (Proposed) |

|---|---|---|

| 0.68 | 99.02 | C-18 methyl protons |

| 0.91 | 100.00 | C-19 methyl protons |

| 0.99 | 61.14 | C-21 methyl protons |

| 3.05 - 3.07 | Variable | Taurine methylene protons (adjacent to sulfonate) |

| 3.53 - 3.61 | Variable | Taurine methylene protons (adjacent to amide) |

| 4.02 | 21.35 | H-7 or H-12 (hydroxyl-bearing methine) |

| 7.93 - 7.95 | Variable | Amide proton (NH) |

Data sourced from PubChem CID 2733768. nih.gov Intensities are relative and assignments are proposed based on general bile acid NMR data.

Sample Preparation Strategies for Diverse Biological Matrices in Research Settings

The accurate quantification of this compound from complex biological samples is critically dependent on the sample preparation strategy. The chosen method must efficiently extract the analyte, remove interfering substances, and be compatible with the downstream analytical technique, typically liquid chromatography-mass spectrometry (LC-MS). nih.gov

Detailed Research Findings:

The primary challenge in analyzing bile acids is their presence in complex matrices alongside proteins, lipids, and other metabolites that can cause ion suppression or enhancement in mass spectrometry. sciex.com Therefore, robust extraction and clean-up procedures are essential.

Liver: Due to the high lipid and protein content, liquid-liquid extraction (LLE) or a combination of homogenization and protein precipitation is commonly employed. creative-proteomics.comacs.org A typical protocol involves homogenizing the liver tissue in a solvent like isopropanol (B130326) or a hexane/isopropanol mixture. metabolomicsworkbench.org An alternative one-pot method uses a methanol/acetonitrile mixture for simultaneous homogenization and deproteinization, which has shown high recovery rates. acs.org

Plasma/Serum: Protein precipitation is the most common method for plasma and serum samples. creative-proteomics.commdpi.com This is typically achieved by adding a threefold to fourfold volume of a cold organic solvent, such as acetonitrile or methanol, which may contain isotopically labeled internal standards. mdpi.comsigmaaldrich.com After vortexing and centrifugation, the clear supernatant is collected and often evaporated to dryness before being reconstituted in a solvent compatible with the LC mobile phase. Solid-phase extraction (SPE) with a phospholipid-depletion stationary phase can also be used for cleaner extracts. nih.gov

Bile: Due to the high concentration of bile acids in bile, sample preparation can be as simple as dilution with a suitable solvent. nih.gov However, for more comprehensive and accurate analysis, SPE is often used. The bile sample is diluted, mixed with internal standards, and passed through a C18 SPE cartridge. The cartridge is then washed to remove interfering substances, and the bile acids are eluted with a solvent like methanol. creative-proteomics.com

Urine: The extraction of bile acids from urine often involves SPE. A common procedure includes acidifying the urine sample and passing it through a column packed with a hydrophobic resin like Amberlite XAD-2. nih.gov The retained bile acids are then eluted. For sulfated and glucuronidated conjugates, an enzymatic or chemical hydrolysis step may be necessary prior to derivatization for gas chromatography-mass spectrometry (GC-MS) or for direct analysis by LC-MS.

Intestinal Contents (Feces): Fecal samples present a significant challenge due to their complex and variable composition. A simple and effective method involves extracting the wet fecal material with an organic solvent. nih.gov To account for the water content, a separate aliquot is typically dried to determine the dry weight. Adding deuterated internal standards prior to extraction is crucial to correct for extraction inefficiencies. nih.gov

Cell Lysates: For in vitro studies, bile acids are extracted from cell lysates. The process usually involves disrupting the cells, followed by protein precipitation with a solvent like acetonitrile or methanol. The supernatant containing the bile acids is then collected for analysis. This allows for the investigation of cellular uptake, metabolism, and transport of this compound.

| Biological Matrix | Primary Extraction Technique | Key Considerations |

|---|---|---|

| Liver | Liquid-Liquid Extraction (LLE) or Homogenization with Protein Precipitation | High lipid and protein content requires robust extraction. creative-proteomics.comacs.org |

| Plasma/Serum | Protein Precipitation or Solid-Phase Extraction (SPE) | Efficient removal of abundant proteins is critical. creative-proteomics.commdpi.com |

| Bile | Dilution or Solid-Phase Extraction (SPE) | High analyte concentration may only require dilution. nih.govcreative-proteomics.com |

| Urine | Solid-Phase Extraction (SPE) | Can be followed by hydrolysis to measure total bile acids. nih.gov |

| Intestinal Contents | Solvent Extraction | Correction for water content and use of internal standards are important. nih.gov |

| Cell Lysates | Protein Precipitation | Standard procedure for in vitro experimental samples. |

Application of Internal Standards in Precise this compound Quantification

The use of internal standards is fundamental for achieving accurate and precise quantification of this compound, particularly in complex biological matrices. Internal standards are compounds added to a sample in a known quantity before sample processing to correct for the loss of analyte during extraction and for variations in instrument response (e.g., matrix effects in mass spectrometry). sciex.comnih.gov

Detailed Research Findings:

Historically, for gas-liquid chromatographic analysis of bile acid methyl ester acetates, this compound itself has been used as an internal standard. nih.gov A key advantage of this approach was that it could account for the efficiency of the hydrolysis step required for this analytical technique. nih.gov

In modern analytical workflows, particularly those employing LC-MS/MS, the gold standard is the use of stable isotope-labeled internal standards. sciex.comnih.gov These are analogues of the analyte where one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). researchgate.netnih.gov

Stable isotope-labeled standards, such as this compound-d₄ or -d₅, are ideal because they have nearly identical physicochemical properties to the endogenous compound. nih.gov This means they co-elute chromatographically and experience similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer. However, they are distinguishable by their higher mass-to-charge ratio (m/z). By calculating the ratio of the peak area of the endogenous analyte to that of the known amount of the internal standard, a highly accurate quantification can be achieved.

The selection of an appropriate internal standard is critical. Ideally, a stable isotope-labeled version of the specific analyte should be used. nih.gov When a specific labeled standard for this compound is not available, a labeled version of a closely related bile acid may be used, although this can introduce inaccuracies. Both deuterated and ¹³C-labeled bile acids have been successfully used as internal standards for the quantification of serum bile acids. nih.gov

| Type of Internal Standard | Analytical Technique | Advantages | Disadvantages |

|---|---|---|---|

| This compound (unlabeled) | Gas-Liquid Chromatography (historical) | Accounts for hydrolysis efficiency. nih.gov | Cannot be distinguished from the analyte by mass spectrometry. |

| Deuterated this compound (e.g., -d₄, -d₅) | LC-MS/MS | Corrects for extraction loss and matrix effects; high accuracy. nih.gov | Potential for H-D exchange under certain conditions. researchgate.net |

| ¹³C-labeled this compound | LC-MS/MS | Stable labeling; corrects for extraction loss and matrix effects. nih.gov | May require correction for natural abundance of ¹³C. nih.gov |

Enzymatic and Chemical Synthesis Approaches for Research Applications of Tauro 7,12 Dihydroxycholanic Acid and Its Analogs

Chemoenzymatic Synthesis of Bile Acid Derivatives for Biological Probes

The integration of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex bile acid derivatives. This approach leverages the high selectivity of enzymes for specific transformations on a chemically synthesized scaffold, allowing for the creation of novel biological probes.

Researchers have successfully synthesized a variety of bile acid derivatives with potential applications in studying cellular metabolism and signaling pathways. nih.gov For instance, derivatives of cholic acid, chenodeoxycholic acid, and deoxycholic acid have been synthesized to investigate their anti-tumor activities. nih.govnih.gov These synthetic strategies often involve the chemical modification of the bile acid steroid nucleus, followed by enzymatic conjugation or other modifications.

The synthesis of fluorescently labeled or otherwise tagged bile acid analogs is a key area of chemoenzymatic research. These probes are invaluable for tracking the transport and localization of bile acids within cells and tissues, providing insights into the mechanisms of bile acid-related diseases.

Table 1: Examples of Chemoenzymatically Synthesized Bile Acid Derivatives and their Applications

| Bile Acid Derivative | Synthetic Approach | Application |

| Fluorescently Labeled Bile Acids | Chemical synthesis of a fluorescent tag followed by enzymatic conjugation to the bile acid. | Tracking intracellular transport and localization. |

| Bile Acid-Drug Conjugates | Chemical linking of a drug molecule to a bile acid scaffold. | Targeted drug delivery to cells expressing bile acid transporters. nih.gov |

| Photoaffinity-Labeled Bile Acids | Incorporation of a photoreactive group onto the bile acid structure. | Identifying and characterizing bile acid-binding proteins and receptors. |

Biocatalysis and Enzyme Engineering for Targeted Modifications and Production of Specific Isomers

Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, is a cornerstone of modern green chemistry and is increasingly applied to the synthesis of bile acid derivatives. frontiersin.orgmdpi.com The high regio- and stereoselectivity of enzymes allows for precise modifications of the bile acid structure that are often challenging to achieve through traditional chemical methods. frontiersin.org

Enzyme engineering plays a pivotal role in expanding the utility of biocatalysis. tudelft.nlpsu.edu Through techniques such as directed evolution and rational design, the substrate specificity, activity, and stability of enzymes can be tailored for specific applications in bile acid synthesis. tudelft.nl This allows for the production of specific isomers of bile acids and their derivatives, which is critical for understanding the structure-activity relationships of these molecules.

The enzymatic conjugation of taurine (B1682933) to the bile acid carboxyl group is a key step in the natural biosynthesis of Tauro-7,12-dihydroxycholanic acid. nih.govnih.gov This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), an enzyme that can be harnessed for the in vitro synthesis of this compound. nih.gov Furthermore, other enzymes, such as hydroxysteroid dehydrogenases (HSDHs), can be used to modify the hydroxyl groups on the steroid nucleus, leading to the formation of a diverse range of bile acid analogs.

Table 2: Key Enzymes in Bile Acid Biocatalysis and their Functions

| Enzyme | Function | Relevance to this compound Synthesis |

| Bile acid-CoA synthetase (BACS) | Activates the bile acid by forming a CoA thioester. nih.gov | A prerequisite for conjugation with taurine. nih.gov |

| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Transfers the activated bile acid to taurine. nih.gov | The key enzyme for the final synthesis step of this compound. nih.gov |

| Hydroxysteroid dehydrogenases (HSDHs) | Interconverts hydroxyl and keto groups at specific positions on the steroid nucleus. | Can be used to produce isomers and analogs with altered biological activity. |

| Cytochrome P450 enzymes (CYPs) | Catalyze various oxidative modifications of the bile acid scaffold. frontiersin.org | Can be engineered to introduce novel functionalities. frontiersin.org |

Semi-synthetic and Total Synthesis Strategies for Isotopic Labeling and Functionalization of this compound for Mechanistic Studies

Semi-synthetic and total synthesis approaches provide the ultimate flexibility in designing and creating novel bile acid analogs, including those with isotopic labels and specific functional groups for mechanistic studies. These methods are essential for producing compounds that are not accessible through enzymatic or chemoenzymatic routes.

Isotopically labeled versions of this compound, such as those containing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable tools for metabolic research. isotope.com They allow for the precise tracking and quantification of the compound and its metabolites in complex biological systems using techniques like mass spectrometry. Cambridge Isotope Laboratories, for example, offers a range of stable isotope-labeled bile acids for research purposes. isotope.com

Functionalization of the bile acid scaffold at specific positions can be achieved through multi-step chemical synthesis. This allows for the introduction of various chemical moieties, such as reporter groups, cross-linkers, or reactive handles for subsequent modifications. These functionalized analogs are critical for a wide range of applications, including the identification of protein targets, the elucidation of signaling pathways, and the development of new diagnostic and therapeutic agents. While the total synthesis of complex steroids is a challenging endeavor, it offers unparalleled control over the final molecular architecture.

The synthesis of amino-derivatives of dihydroxycholanic acid has been reported, highlighting the potential for introducing new functionalities onto the bile acid core structure. mdpi.com Such strategies can be adapted for the synthesis of novel analogs of this compound with tailored properties for specific research questions.

Future Directions and Emerging Research Avenues for Tauro 7,12 Dihydroxycholanic Acid

Identification of Novel Receptors and Binding Partners for Tauro-7,12-dihydroxycholanic acid

The biological effects of bile acids are largely mediated through their interaction with specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5. nih.gov Future research will likely focus on determining the precise binding affinity and activation potential of this compound for these known receptors. It is understood that structural variations in the bile acid molecule, including the number and position of hydroxyl groups and the nature of the amino acid conjugate, can significantly alter receptor interaction. researchgate.net For instance, chenodeoxycholic acid (CDCA) is a potent FXR agonist, while other bile acids exhibit different specificities. frontiersin.orgnih.gov

Beyond FXR and TGR5, an exciting avenue of investigation is the identification of novel receptors and binding partners for bile acids. The diverse physiological effects of bile acids suggest that other, yet-to-be-discovered receptors may exist. Advanced biochemical and proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening, can be employed to identify proteins that directly interact with this compound. These studies could reveal previously unknown signaling pathways and cellular targets, expanding our understanding of its biological role.

Table 1: Key Known Bile Acid Receptors and Potential for Novel Discoveries

| Receptor | Type | Primary Ligands | Potential for this compound Interaction | Future Research Focus |

| FXR | Nuclear Receptor | Chenodeoxycholic acid (CDCA), Cholic acid (CA) frontiersin.orgnih.gov | High, as a dihydroxycholanic acid conjugate. | Quantifying binding affinity and functional activation/antagonism. |

| TGR5 | G-protein Coupled Receptor | Lithocholic acid (LCA), Deoxycholic acid (DCA) nih.gov | Moderate to high, depending on structure. | Investigating role in TGR5-mediated signaling pathways. |

| Novel Receptors | Unknown | Unknown | High | Identification and characterization using proteomic and genetic screening. |

Application of Multi-omics and Systems Biology Approaches to Elucidate its Complex Biological Networks

To fully comprehend the function of this compound, it is essential to move beyond single-pathway analyses and embrace a holistic, systems-level perspective. Multi-omics approaches, which involve the simultaneous analysis of different biological layers such as the genome, transcriptome, proteome, and metabolome, are powerful tools for this purpose. numberanalytics.com By treating cells or model organisms with this compound and applying multi-omics techniques, researchers can generate vast datasets that reveal the global changes occurring within the biological system.

For example, transcriptomics can identify genes whose expression is altered, proteomics can reveal changes in protein abundance and post-translational modifications, and metabolomics can map the resulting shifts in metabolic pathways. Integrating these datasets using systems biology tools can help construct comprehensive network models of the interactions influenced by this compound. nih.gov This approach can uncover unexpected connections between this bile acid and various cellular processes, providing a more complete picture of its biological significance.

Development of Advanced In Vitro and In Vivo Models for Highly Specific Mechanistic Investigations

The development of more physiologically relevant model systems is crucial for dissecting the specific mechanisms of action of this compound.

Advanced In Vitro Models: Traditional 2D cell cultures have limitations in replicating the complexity of native tissues. The future of in vitro research lies in three-dimensional (3D) models such as organoids and spheroids. nih.gov Liver and intestinal organoids, which are self-organizing structures derived from stem cells, can mimic the architecture and function of their respective organs. nih.govnih.gov These models can be used to study the synthesis, transport, and signaling effects of this compound in a human-relevant context. nih.govwur.nl For instance, coupled liver-intestine organoid systems can model the enterohepatic circulation and investigate how this specific bile acid is metabolized and how it influences inter-organ communication. nih.gov

Table 2: Comparison of In Vitro Models for Bile Acid Research

| Model Type | Description | Advantages for Studying this compound | Limitations |